Theaflavin 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

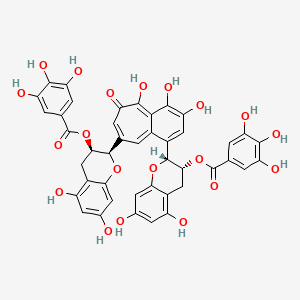

IUPAC Name |

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-ISBUVJFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30462-35-2 | |

| Record name | Theaflavin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30462-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Theaflavin-3-Gallate: A Technical Guide to its Natural Sources, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin-3-gallate (B192532) (TF-3-G) is a prominent bioactive polyphenol found predominantly in black tea, contributing significantly to its characteristic color, taste, and potential health benefits. As a member of the theaflavin (B1682790) class of compounds, TF-3-G is formed during the enzymatic oxidation of catechins in the leaves of Camellia sinensis during the manufacturing process of black tea. This technical guide provides an in-depth overview of the natural sources, concentration levels, and analytical methodologies for theaflavin-3-gallate, tailored for professionals in research and drug development.

Natural Sources and Concentration

The primary natural source of theaflavin-3-gallate is black tea. The concentration of this compound can vary considerably depending on several factors, including the tea variety (e.g., Assam, Ceylon, Kenyan), geographical origin, harvesting season, and processing techniques.[1][2] Green and oolong teas, which undergo less fermentation, contain significantly lower to negligible amounts of theaflavins.[3][4]

The formation of theaflavin-3-gallate results from the co-oxidation of epicatechin (EC) and epigallocatechin-3-gallate (EGCG), catalyzed by polyphenol oxidase and peroxidase enzymes during the fermentation stage of black tea production.[5][6][7]

Quantitative Data on Theaflavin-3-Gallate Concentration

The following table summarizes the concentration of theaflavin-3-gallate found in various black tea samples as reported in scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods and reporting standards.

| Tea Type/Variety | Region/Country | Theaflavin-3-gallate Concentration (mg/g of dry leaf/extract) | Reference |

| Assam Black Tea | India | 54.8 µg/ml in 5% infusion | [8] |

| Darjeeling Black Tea | India | 15.2 µg/ml in 5% infusion | [8] |

| African Tea Clones | Central and Southern Africa | In most clones, the concentration of TF-3-g > TF > TF-3'-g > TF-3,3'-dg | [1] |

| Black Tea (Generic) | Not Specified | Theaflavin-3-gallate is one of the four main theaflavins in black tea. | [9] |

| Black Tea (Commercial) | Not Specified | The percentage of theaflavin-3-gallate (TF-2) was 2.1% of the total theaflavin extract. | [9] |

Biosynthesis of Theaflavin-3-Gallate

The biosynthesis of theaflavin-3-gallate is a complex enzymatic process. It begins with the oxidation of the catechins epicatechin (EC) and epigallocatechin-3-gallate (EGCG) into their respective quinones by polyphenol oxidase (PPO) and peroxidase (POD). These highly reactive ortho-quinones then undergo a series of condensation and rearrangement reactions to form the characteristic benzotropolone skeleton of theaflavins.[5][6]

Experimental Protocols for Quantification

The quantification of theaflavin-3-gallate in tea samples is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector.[10][11] Below is a generalized protocol synthesized from various cited methodologies.

Sample Preparation and Extraction

-

Grinding: Dry tea leaves are ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A common solvent system is 50% aqueous ethanol (B145695) containing 2% ascorbic acid to prevent oxidation.[12] Other solvents like 70% methanol (B129727) have also been used.

-

Extraction Procedure: The tea powder is typically extracted three times with the solvent mixture.[12] The mixture is vortexed or sonicated to ensure thorough extraction.

-

Solid-Phase Extraction (SPE): For cleaner samples and to eliminate interfering substances, the diluted ethanol extract can be passed through a C18 cartridge. The theaflavin fraction is then eluted with a higher concentration of ethanol.[10][12]

HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., ODS C18) is commonly used for the separation of theaflavins.[10][12]

-

Mobile Phase: A gradient elution system is typically employed, consisting of two solvents:

-

Solvent A: Acetonitrile (B52724).[10]

-

Solvent B: Water with a small percentage of acid, such as 0.5% acetic acid, to improve peak shape.[10]

-

-

Gradient Program: The proportion of the organic solvent (acetonitrile) is gradually increased over the course of the run to elute the compounds of interest. A typical gradient might start with a low percentage of acetonitrile and increase to a higher percentage over 20-30 minutes.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: Theaflavins are detected by their UV absorbance, typically at a wavelength of 380 nm.[10]

-

Quantification: The concentration of theaflavin-3-gallate is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Signaling Pathways and Biological Activity

Theaflavin-3-gallate has been the subject of numerous studies investigating its biological activities, which are often linked to its influence on various cellular signaling pathways. While a comprehensive map of all its interactions is beyond the scope of this guide, it is known to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals.

Further research is ongoing to fully elucidate the mechanisms of action of theaflavin-3-gallate and its potential therapeutic applications.

Conclusion

Theaflavin-3-gallate is a key polyphenol in black tea with significant implications for its quality and potential health effects. Understanding its natural distribution, concentration, and the methods for its accurate quantification is crucial for researchers in the fields of food science, nutrition, and drug development. The methodologies outlined in this guide provide a solid foundation for the investigation of this important bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Spatial variability of theaflavins and thearubigins fractions and their impact on black tea quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. vitamor.com [vitamor.com]

- 5. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Theaflavin-3-gallate: A Multifaceted Modulator of Cellular Signaling

An In-depth Technical Guide on the Mechanism of Action

Introduction

Theaflavin-3-gallate (TF3G), a prominent polyphenol found in black tea, has garnered significant scientific attention for its diverse pharmacological activities. Formed during the enzymatic oxidation of catechins in the tea fermentation process, this benzotropolone derivative exhibits potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of TF3G, with a focus on its interactions with key signaling pathways and molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Core Mechanisms of Action

The biological activities of Theaflavin-3-gallate are multifaceted, stemming from its ability to modulate a wide array of cellular processes. The primary mechanisms can be broadly categorized as antioxidant effects, enzyme inhibition, and modulation of signaling pathways.

Antioxidant Activity

Theaflavin-3-gallate is a potent antioxidant, a property attributed to the numerous hydroxyl groups in its chemical structure which enable effective scavenging of free radicals.[1] This free radical scavenging capability and the ability to chelate metal ions contribute to its protective effects against oxidative stress-induced cellular damage.[1][4] Studies have demonstrated its capacity to scavenge various reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals, thereby protecting against DNA damage.[2][5] The antioxidant potency of theaflavins, including TF3G, is comparable to that of catechins found in green tea.[6]

Enzyme Inhibition

Theaflavin-3-gallate has been shown to inhibit the activity of several key enzymes implicated in disease pathogenesis.

-

Pancreatic Lipase (B570770): TF3G inhibits pancreatic lipase, a critical enzyme for the digestion and absorption of dietary fats. This inhibitory action, with a reported IC50 value of 3.0 μmol/L, suggests a potential role in the management of obesity.[7][8] The presence of the galloyl moiety is crucial for this inhibitory potency.[7]

-

SARS-CoV-2 Main Protease (Mpro): In the context of viral diseases, TF3G has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. It has been shown to inhibit Mpro with an IC50 value of 18.48 ± 1.29 μM.[9][10] This finding highlights its potential as an antiviral agent.

-

Cytochrome P450 and UGT Enzymes: TF3G exhibits weak to moderate inhibitory effects on certain cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes, which are involved in drug metabolism.[11] Specifically, it weakly inhibits CYP2C8, CYP3A4-T, and CYP3A4-M, and moderately inhibits UGT1A1 and UGT1A3.[11]

Modulation of Signaling Pathways

A significant aspect of Theaflavin-3-gallate's mechanism of action is its ability to interfere with and modulate various intracellular signaling pathways, leading to its observed anticancer, anti-inflammatory, and other biological effects.

Anticancer Activity

The anticancer properties of TF3G are mediated through the induction of apoptosis, inhibition of cell proliferation, and impairment of tumor angiogenesis in various cancer cell lines.[2][12][13]

-

Induction of Mitochondrial Apoptosis: In human colorectal carcinoma HCT116 cells, an isomer of TF3G, isoneoTF-3-G, has been shown to induce apoptosis through the mitochondrial pathway.[12] This involves an increase in intracellular ROS, a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[12]

-

Inhibition of PI3K/Akt Signaling: Theaflavins, in synergy with epigallocatechin-3-gallate (EGCG), have been found to downregulate the PI3K/Akt signaling pathway.[14][15] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the apoptotic death of cancer cells.[14]

-

Downregulation of EGFR Signaling: Theaflavin (B1682790) derivatives can induce the down-regulation of the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers.[16] This leads to the inhibition of downstream signaling pathways such as the MAPK pathway.[16][17]

Anti-inflammatory and Other Activities

-

Modulation of GPR55 Signaling: Theaflavin-3'-gallate, a closely related compound, activates G protein-coupled receptor 55 (GPR55).[18] This activation leads to an increase in intracellular Ca2+, which in turn activates CaMKII and ERK1/2 signaling pathways, ultimately stimulating GLP-1 secretion and mitigating postprandial hyperglycemia.[18]

-

Inhibition of Inflammatory Mediators: Theaflavins have been shown to suppress the production of pro-inflammatory factors such as IL-6, TNF-α, and iNOS.[19][20] They can also inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[19]

Quantitative Data Summary

| Biological Activity | Target | Cell Line/System | IC50 Value | Reference |

| Anticancer | Proliferation | HCT116 (human colon cancer) | 49.57 ± 0.54 μM | [12][21] |

| Anticancer | Proliferation | IsoneoTF-3-G on HCT116 | 56.32 ± 0.34 μM | [12][21] |

| Anti-obesity | Pancreatic Lipase | in vitro | 3.0 μmol/L | [7] |

| Antiviral | SARS-CoV 3C-like Protease | in vitro | 7 µM (for TF2B) | [22][23] |

| Antiviral | SARS-CoV-2 Mpro | in vitro | 18.48 ± 1.29 μM | [9][10] |

| Antioxidant | Superoxide Radical Scavenging | in vitro | 26.67 µmol/L | |

| Antioxidant | Singlet Oxygen Scavenging | in vitro | 0.87 µmol/L (for TF2A) | [5] |

| Antioxidant | Hydrogen Peroxide Scavenging | in vitro | 1.83 µmol/L | [5] |

| Antioxidant | Hydroxyl Radical Scavenging | in vitro | 1.22 µmol/L | [5] |

| Drug Metabolism | CYP1A2 | Human Liver Microsomes | > 20 µM | [11] |

| Drug Metabolism | CYP2C8 | Human Liver Microsomes | 10-20 µM | [11] |

| Drug Metabolism | UGT1A1 | Human Recombinant UGTs | 1.74 µM | [11] |

| Drug Metabolism | UGT1A3 | Human Recombinant UGTs | 5.22 µM | [11] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Theaflavin-3-gallate for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]

Pancreatic Lipase Inhibition Assay

-

Enzyme and Substrate Preparation: Porcine pancreatic lipase and a substrate (e.g., 4-nitrophenyl butyrate) are prepared in a suitable buffer.

-

Incubation: The enzyme is pre-incubated with varying concentrations of Theaflavin-3-gallate.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Absorbance Measurement: The rate of product formation (e.g., 4-nitrophenol) is monitored by measuring the increase in absorbance at a specific wavelength over time.

-

IC50 Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined.[7]

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cells treated with Theaflavin-3-gallate are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13][17]

Conclusion

Theaflavin-3-gallate exhibits a remarkable range of biological activities, underpinned by its ability to act as a potent antioxidant, an inhibitor of key enzymes, and a modulator of critical cellular signaling pathways. Its capacity to induce apoptosis in cancer cells, inhibit fat absorption, and potentially combat viral infections highlights its significant therapeutic potential. The detailed mechanisms of action, including the modulation of the mitochondrial apoptosis pathway, PI3K/Akt signaling, and GPR55 signaling, provide a solid foundation for further preclinical and clinical investigations. This in-depth understanding of TF3G's molecular interactions is crucial for its development as a novel therapeutic agent or a valuable component of functional foods and dietary supplements. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in humans and to explore its efficacy in various disease models.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Theaflavin-3-gallate - LKT Labs [lktlabs.com]

- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of pancreatic lipase by black tea theaflavins: Comparative enzymology and in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Theaflavin and epigallocatechin-3-gallate synergistically induce apoptosis through inhibition of PI3K/Akt signaling upon depolymerizing microtubules in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]

- 18. This compound′-gallate activates G protein-coupled receptor 55 (GPR55) and enhances GLP-1 secretion via Ca2+/CaMKII/ERK signaling in enteroendocrine STC-1 cells, mitigating postprandial hyperglycemia in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Theaflavin-3-Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin-3-gallate (B192532) (TF3G), a prominent polyphenol in black tea, has garnered significant scientific interest for its potent antioxidant properties. As a member of the theaflavin (B1682790) family, TF3G is formed during the enzymatic oxidation of catechins in the tea fermentation process. Its unique chemical structure, featuring a benzotropolone ring and a gallate moiety, underpins its capacity to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms. This technical guide provides an in-depth overview of the in vitro antioxidant activity of theaflavin-3-gallate, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of theaflavin-3-gallate has been quantified using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other relevant metrics from comparative studies.

Table 1: Radical Scavenging Activity of Theaflavin-3-Gallate and Related Compounds

| Compound | Superoxide Radical Scavenging IC50 (µmol/L) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) | Hydroxyl Radical (•OH) Scavenging IC50 (µmol/L) | Reference |

| Theaflavin-3-gallate (TF2A) | 23.60 | 0.45 | 4.30 | [1] |

| Theaflavin (TF1) | 14.50 | 0.62 | 6.80 | [1] |

| Theaflavin-3'-gallate (TF2B) | 18.60 | 0.39 | 3.60 | [1] |

| Theaflavin-3,3'-digallate (TF3) | 26.70 | 0.39 | 2.50 | [1] |

| (-)-Epigallocatechin gallate (EGCG) | 45.80 | 0.87 | 5.20 | [1] |

Table 2: Comparative Antioxidant Activity of Theaflavins in LDL Oxidation

| Compound | Antioxidant Activity Order in Cu²⁺-mediated LDL Oxidation | Reference |

| Theaflavin-3,3'-digallate (TF3) | 1 | [2] |

| (-)-Epicatechin gallate (ECG) | 2 | [2] |

| (-)-Epigallocatechin gallate (EGCG) | 3 | [2] |

| Theaflavin-3'-gallate (TF2B) | 4 | [2] |

| Theaflavin-3-gallate (TF2A) | 4 | [2] |

| Theaflavin (TF1) | 5 | [2] |

| (-)-Epicatechin (EC) | 6 | [2] |

| (-)-Epigallocatechin (EGC) | 7 | [2] |

Mechanisms of Antioxidant Action

Theaflavin-3-gallate exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of TF3G can donate hydrogen atoms to neutralize free radicals, thereby interrupting radical chain reactions.[3]

-

Metal Ion Chelation: TF3G can chelate transition metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4]

-

Activation of Endogenous Antioxidant Systems: TF3G can upregulate the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6]

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like theaflavin-3-gallate, can induce a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.[5][6][7]

Caption: Theaflavin-3-gallate activates the Keap1-Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

Theaflavin-3-gallate stock solution (in methanol or ethanol)

-

Methanol or ethanol (B145695) (as solvent and blank)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

-

Procedure:

-

Prepare a series of dilutions of the theaflavin-3-gallate stock solution.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of theaflavin-3-gallate.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Theaflavin-3-gallate stock solution (in a suitable solvent)

-

Phosphate (B84403) buffered saline (PBS) or ethanol (for dilution)

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the theaflavin-3-gallate stock solution.

-

In a 96-well microplate, add a small volume of each dilution to the wells.

-

Add the diluted ABTS•+ solution to each well and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant is monitored spectrophotometrically.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP working solution (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

Theaflavin-3-gallate stock solution

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

-

Procedure:

-

Prepare the FRAP working solution fresh and warm it to 37°C.

-

Prepare a series of dilutions of the theaflavin-3-gallate and FeSO₄ standards.

-

In a 96-well microplate, add a small volume of each sample or standard to the wells.

-

Add the FRAP working solution to all wells and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of FeSO₄. Results are expressed as Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Principle: The antioxidant's capacity to inhibit the decay of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH) is measured over time.

-

Reagents:

-

Fluorescein (B123965) sodium salt solution (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator)

-

Theaflavin-3-gallate stock solution

-

Trolox (for standard curve)

-

Phosphate buffer (75 mM, pH 7.4)

-

-

Procedure:

-

Prepare dilutions of theaflavin-3-gallate and Trolox standards in phosphate buffer.

-

In a black 96-well microplate, add the fluorescein solution to all wells.

-

Add the sample or standard dilutions to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin kinetic measurement of fluorescence (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes at 37°C.

-

The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and compared to the Trolox standard curve. Results are expressed as Trolox equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[8][9]

-

Principle: The ability of an antioxidant to prevent the oxidation of a cell-permeable fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells is quantified.

-

Reagents:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

-

AAPH solution

-

Theaflavin-3-gallate stock solution

-

Quercetin (B1663063) (for standard)

-

Phosphate buffered saline (PBS)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Wash the cells with PBS.

-

Treat the cells with theaflavin-3-gallate or quercetin standards in treatment medium containing DCFH-DA for 1 hour at 37°C.

-

Wash the cells with PBS to remove extracellular compounds.

-

Add AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).

-

The CAA value is calculated based on the area under the fluorescence curve, and results are expressed as quercetin equivalents.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Theaflavin-3-gallate is a potent in vitro antioxidant that acts through multiple mechanisms, including direct radical scavenging, metal ion chelation, and the activation of the endogenous Nrf2 antioxidant response pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the antioxidant potential of this promising natural compound. The cellular antioxidant activity assay, in particular, provides a more biologically relevant model for assessing the efficacy of theaflavin-3-gallate in a cellular context. Further research is warranted to fully elucidate its in vivo antioxidant effects and therapeutic potential.

References

- 1. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theaflavin Attenuates TBHP-Induced Endothelial Cells Oxidative Stress by Activating PI3K/AKT/Nrf2 and Accelerates Wound Healing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. zen-bio.com [zen-bio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Theaflavin-3-Gallate (B192532) and its Role in Scavenging Reactive Oxygen Species

Introduction

Theaflavins are a class of polyphenolic compounds formed during the enzymatic fermentation of tea leaves in the production of black tea. Among these, theaflavin-3-gallate (TF3G) has garnered significant scientific interest for its potent biological activities, particularly its capacity to counteract oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This technical guide provides a comprehensive overview of the mechanisms by which theaflavin-3-gallate scavenges ROS, modulates cellular signaling pathways involved in oxidative stress, and its potential as a therapeutic agent. We will delve into the quantitative data supporting its antioxidant efficacy, detailed experimental protocols for its evaluation, and the intricate signaling cascades it influences.

For clarity, the term "theaflavin-3-gallate" can refer to two isomers: theaflavin-3-gallate (TF2A) and theaflavin-3'-gallate (TF2B).[1] Often, studies use a mixture or do not differentiate between the two. This guide will specify the isomer where the information is available. It is also crucial to distinguish theaflavin-3-gallate from theaflavin-3,3'-digallate (B1259011) (TFDG or TF3), a related compound with two gallate groups that often exhibits even stronger antioxidant effects.[2][3]

Chemical Structure and Antioxidant Properties

Theaflavin-3-gallate possesses a unique benzotropolone ring structure, which is formed from the co-oxidation of specific catechins during tea fermentation.[3] Its antioxidant prowess is largely attributed to the numerous hydroxyl (-OH) groups present on its core structure and the appended galloyl moiety.[3][4] These groups can donate hydrogen atoms or electrons to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[1] The galloyl group, in particular, is a significant contributor to the potent free radical scavenging capabilities of theaflavin-3-gallate.[1][3]

Quantitative Assessment of ROS Scavenging Activity

The antioxidant activity of theaflavin-3-gallate and its related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the radicals, is a common metric for comparison.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

| Compound | Superoxide (B77818) Radical (μmol/L) | Singlet Oxygen (μmol/L) | Hydrogen Peroxide (H₂O₂) (μmol/L) | Hydroxyl Radical (·OH) (μmol/L) | DPPH Radical |

| Theaflavin-3-gallate (TF2A) | 26.70[5] | 0.88[5] | 4.80[5] | 243.00[5] | Higher than TF1[2] |

| Theaflavin-3'-gallate (TF2B) | 20.30[5] | 0.55[5] | 3.20[5] | 185.70[5] | N/A |

| Theaflavin (B1682790) (TF1) | 14.50[5] | 0.73[5] | 6.50[5] | 302.90[5] | Lower than TF2A/B[2] |

| Theaflavin-3,3'-digallate (TF3) | 33.60[5] | 0.82[5] | 2.10[5] | 125.60[5] | Highest[2] |

| (-)-Epigallocatechin gallate (EGCG) | 45.80[5] | 0.87[5] | 7.90[5] | 285.70[5] | Lower than TF2A/B[2] |

Note: A lower IC50 value indicates a higher antioxidant activity. The order of 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging ability was found to be TF3 > TF2 > EGCG > TF1.[2] For hydroxyl radicals, the scavenging ability followed the order TF3 > TF2 > TF1 > EGCG.[2]

Mechanisms of Action in Cellular Systems

Theaflavin-3-gallate influences cellular redox homeostasis through both direct and indirect mechanisms, including the modulation of key signaling pathways.

Direct ROS Scavenging

As indicated by the in vitro data, theaflavin-3-gallate can directly neutralize a variety of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH).[1][5] This direct scavenging activity is a primary line of defense against oxidative damage.

Pro-oxidant Effects in Cancer Cells

Interestingly, in certain contexts, particularly within cancer cells, theaflavin-3-gallate can exhibit pro-oxidant properties.[6][7] It can generate ROS, such as hydrogen peroxide and superoxide, leading to the induction of oxidative stress.[7][8] This increased oxidative load can deplete intracellular antioxidants like glutathione (B108866) (GSH), trigger lipid peroxidation, and ultimately induce apoptotic cell death in cancerous cells, while having a lesser effect on normal cells.[6][7] This dual functionality highlights its potential as a targeted anticancer agent.

Modulation of Cellular Signaling Pathways

Theaflavin-3-gallate exerts significant control over signaling pathways that regulate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, theaflavin-3-gallate can promote the activation of the Nrf2 pathway.[1][9] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These include heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.[1][10]

The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of inflammation and is closely linked to oxidative stress. Theaflavin-3-gallate has been shown to inhibit the activation of NF-κB.[11][12] It can prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[11] This inhibition leads to a downregulation of pro-inflammatory and pro-oxidant enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways are also key players in cellular responses to stress. Theaflavin-3-gallate can modulate these pathways to mitigate oxidative damage.[13][14] In various cell models, it has been shown to suppress the phosphorylation, and thus activation, of ERK, JNK, and p38 MAPKs, which are often triggered by ROS.[13][14] Furthermore, it can inhibit the PI3K/AKT signaling cascade, which is frequently upstream of NF-κB activation.[14] By downregulating these pathways, theaflavin-3-gallate contributes to the reduction of inflammation and apoptosis.[13][14]

Experimental Protocols

Accurate assessment of the ROS scavenging and cellular effects of theaflavin-3-gallate requires robust and standardized experimental protocols.

In Vitro Antioxidant Assays

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

-

Reagents: DPPH solution in methanol, theaflavin-3-gallate stock solution, methanol.

-

Procedure: a. Prepare a series of dilutions of theaflavin-3-gallate in methanol. b. In a 96-well plate, add 50 µL of each dilution to a well. c. Add 150 µL of DPPH solution to each well. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader. f. Calculate the percentage of scavenging activity and determine the IC50 value.

-

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻). These radicals can be detected by a probe, such as safranin T or deoxyribose, whose degradation is measured spectrophotometrically. The antioxidant's ability to chelate iron or scavenge the ·OH radicals reduces the degradation of the probe.

-

Reagents: FeSO₄ solution, EDTA solution, H₂O₂ solution, probe solution (e.g., safranin T), theaflavin-3-gallate, phosphate (B84403) buffer.

-

Procedure: a. To a reaction tube, add theaflavin-3-gallate at various concentrations, FeSO₄-EDTA, and the probe solution in buffer. b. Initiate the reaction by adding H₂O₂. c. Incubate at 37°C for a specified time (e.g., 30 minutes). d. Measure the absorbance of the probe at its characteristic wavelength. e. Calculate the percentage of hydroxyl radical scavenging.

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within a cell line (e.g., HepG2).[15] Peroxyl radicals generated by AAPH oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can cross the cell membrane will reduce the rate of DCF formation.[15]

-

Reagents: HepG2 cells, cell culture medium, DCFH-DA (the diacetate form, which is cell-permeable), AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), theaflavin-3-gallate.

-

Procedure: a. Seed HepG2 cells in a 96-well black-walled plate and grow to confluence. b. Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour. c. Wash the cells again to remove excess probe. d. Treat cells with various concentrations of theaflavin-3-gallate for 1 hour. e. Add AAPH to induce oxidative stress. f. Immediately measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour. g. Calculate the area under the curve and compare treated wells to control wells to determine the CAA value.

Western Blotting Workflow for Signaling Pathway Analysis

Implications for Research and Drug Development

The multifaceted nature of theaflavin-3-gallate as both a direct ROS scavenger and a modulator of cellular defense pathways makes it a compelling candidate for further investigation.

-

Therapeutic Potential: Its ability to mitigate oxidative stress and inflammation suggests potential applications in the prevention and treatment of chronic diseases. For instance, in neuroprotection, it could help combat the oxidative damage seen in Alzheimer's and Parkinson's diseases.[16] Its anti-inflammatory effects are relevant for conditions like arthritis and ischemia-reperfusion injury.[11][14]

-

Cancer Therapy: The dual pro-oxidant and antioxidant behavior is particularly intriguing for oncology. Its ability to selectively induce apoptosis in cancer cells suggests it could be developed as a standalone therapy or as an adjunct to sensitize tumors to conventional treatments.[6][8]

-

Future Directions: While in vitro and in vivo animal studies are promising, further research is needed to understand the bioavailability, pharmacokinetics, and safety profile of theaflavin-3-gallate in humans.[11][17] The development of optimized delivery systems or synthetic analogues could enhance its therapeutic efficacy.

Conclusion

Theaflavin-3-gallate, a key polyphenol in black tea, is a potent agent in the management of reactive oxygen species. Its activity extends beyond simple radical scavenging to the sophisticated modulation of critical cellular signaling networks, including the Nrf2, NF-κB, and MAPK pathways. This ability to both neutralize existing oxidative threats and bolster the cell's intrinsic antioxidant defenses, coupled with its selective pro-oxidant effects in cancer cells, positions theaflavin-3-gallate as a highly promising molecule for the development of novel therapeutics aimed at combating diseases rooted in oxidative stress. Further exploration of its clinical potential is strongly warranted.

References

- 1. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theaflavin Reduces Oxidative Stress and Apoptosis in Oxidized Protein-Induced Granulosa Cells and Improves Production Performance in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of the oxidative stress and nuclear factor kappaB activation by theaflavin 3,3'-gallate in the rats exposed to cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Theaflavin-3,3'-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Theaflavin-3-Gallate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theaflavin-3-gallate (B192532) (TF3G), a key polyphenol in black tea, has garnered significant interest for its potential health benefits. However, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and bioavailability, which are known to be limited. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of TF3G. A notable challenge in the field is the scarcity of specific in vivo pharmacokinetic data for isolated TF3G. Consequently, this guide synthesizes available in vitro data for TF3G with the most relevant in vivo data for the closely related theaflavin-3,3'-digallate (B1259011) (TFDG) and for total theaflavins, offering a holistic view of the compound's behavior in biological systems. Particular emphasis is placed on the critical role of the gut microbiota in the biotransformation of theaflavins, which significantly influences their ultimate bioavailability and physiological activity.

Introduction

Theaflavins, the reddish-brown pigments that contribute to the characteristic color and astringent taste of black tea, are formed during the enzymatic oxidation of catechins in the fermentation process. Among the major theaflavins, theaflavin-3-gallate (TF3G) is a subject of growing research interest due to its potent antioxidant and anti-inflammatory properties. Despite promising in vitro bioactivity, the translation of these effects in vivo is hampered by low systemic bioavailability. Understanding the intricate journey of TF3G through the body is paramount for the development of effective therapeutic strategies. This guide will delve into the quantitative aspects of TF3G's pharmacokinetics, detail the experimental methodologies used in its study, and visualize the key pathways and processes involved.

Bioavailability and Permeability

The bioavailability of theaflavins, including TF3G, is generally poor. This is primarily attributed to their low permeability across the intestinal epithelium and their susceptibility to efflux transporters and metabolism.

In Vitro Permeability

Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption, have been instrumental in characterizing the permeability of TF3G. Studies consistently demonstrate that TF3G has low apparent permeability (Papp), suggesting poor absorption from the gastrointestinal tract.

Table 1: In Vitro Permeability of Theaflavin-3-Gallate and Other Theaflavins across Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |

| Theaflavin-3-gallate (TF3G) | 0.44 x 10⁻⁷ | >1.24 | [1][2] |

| Theaflavin (B1682790) (TF) | 0.89 x 10⁻⁷ | >1.24 | [1][2] |

| Theaflavin-3'-gallate (TF3'G) | 0.36 x 10⁻⁷ | >1.24 | [1][2] |

| Theaflavin-3,3'-digallate (TFDG) | 3.64 x 10⁻⁷ | >1.24 | [1][2] |

An efflux ratio greater than 1.24 suggests that the compound is actively transported out of the cells, further limiting its net absorption.

Pharmacokinetics

In Vivo Pharmacokinetics of Theaflavin-3,3'-Digallate (TFDG) in Mice

A study in mice using radiolabeled TFDG provides valuable insights into the potential pharmacokinetic profile of gallated theaflavins.

Table 2: Pharmacokinetic Parameters of Theaflavin-3,3'-Digallate (TFDG) in Mice Following a Single Oral Dose (500 mg/kg)

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | Not explicitly stated for pure TFDG, but Tmax was 6 hours | - | [3] |

| Tmax (Time to Maximum Plasma Concentration) | 6 | hours | [3] |

| AUC (Area Under the Curve) | 504.92 (when administered with Black Tea Extract) | µg·min/L | [3] |

Plasma and Urine Concentrations of Theaflavins in Humans

A study in human volunteers who consumed a mixture of theaflavins provides a glimpse into the systemic exposure to these compounds.

Table 3: Plasma and Urine Concentrations of Total Theaflavins in Humans Following a Single Oral Dose (700 mg)

| Biological Matrix | Peak Concentration | Time to Peak Concentration | Reference |

| Plasma | 1.0 µg/L | 2 hours | [4][5] |

| Urine | 4.2 µg/L | 2 hours | [4][5] |

These findings underscore the very low levels of theaflavins that reach systemic circulation after oral ingestion.

Metabolism and the Role of Gut Microbiota

The metabolism of theaflavins is a critical determinant of their bioavailability and biological activity. The gut microbiota plays a pivotal role in the biotransformation of these complex molecules.

Larger theaflavins, such as TFDG, are not readily absorbed in the small intestine and travel to the colon, where they are metabolized by the resident microbiota. A key metabolic pathway is the degalloylation of TFDG to produce TF3G and theaflavin-3'-gallate (TF3'G), which can be further metabolized to theaflavin and gallic acid.[6][7] These metabolites can then be absorbed or further broken down into smaller phenolic compounds. This microbial metabolism is essential for the generation of potentially more bioavailable and bioactive compounds from the parent theaflavins.[6]

Metabolic pathway of theaflavin-3,3'-digallate by gut microbiota.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in this guide.

In Vitro Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of theaflavin-3-gallate.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

Transport Study: The test compound (e.g., TF3G) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the AP to BL transport rate. For efflux studies, the compound is added to the BL side, and samples are collected from the AP side.

-

Analysis: The concentration of the compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

In Vivo Pharmacokinetic Study in Mice (Adapted from TFDG Study)

-

Objective: To determine the pharmacokinetic profile and tissue distribution of a theaflavin compound.

-

Animal Model: BALB/c mice are typically used.

-

Dosing: The test compound is administered orally (e.g., by gavage) or intravenously. For oral administration, a dose of 500 mg/kg has been used for TFDG.[3]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via retro-orbital bleeding or tail vein sampling. Tissues of interest (e.g., liver, kidney, intestine) can be harvested at the end of the study.

-

Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.

-

Analysis: The concentration of the compound and its metabolites in plasma and tissue homogenates is determined using a sensitive analytical method like LC-MS/MS. In the cited study, radiolabeled TFDG was quantified using a gamma counter.[3]

-

Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

A generalized experimental workflow for an in vivo pharmacokinetic study.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of theaflavins in complex biological matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a common method for the separation and quantification of theaflavins.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of theaflavins in biological samples due to its high sensitivity and selectivity.[8][9] Tandem mass spectrometry allows for the confident identification and quantification of parent compounds and their metabolites at very low concentrations.

Conclusion and Future Directions

The pharmacokinetics and bioavailability of theaflavin-3-gallate are characterized by low intestinal permeability and significant metabolism, with the gut microbiota playing a crucial role in its biotransformation. While in vitro studies provide valuable insights into its poor absorption, a significant knowledge gap exists regarding its specific in vivo pharmacokinetic profile. Future research should prioritize conducting well-designed pharmacokinetic studies in animal models and, ultimately, in humans using pure TF3G. This will enable a more accurate determination of its Cmax, Tmax, and AUC, providing a clearer understanding of its systemic exposure. Furthermore, elucidating the specific gut microbial species and enzymes responsible for the metabolism of TF3G and the biological activities of its metabolites will be critical for harnessing its full therapeutic potential. For drug development professionals, strategies to enhance the bioavailability of TF3G, such as novel formulation approaches or co-administration with absorption enhancers, warrant investigation. A deeper understanding of the pharmacokinetics of theaflavin-3-gallate is an essential step towards translating its promising in vitro bioactivities into tangible health benefits.

References

- 1. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Analysis of theaflavins in biological fluids using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. The microbiota is essential for the generation of black tea theaflavins-derived metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 9. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Theaflavin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavins, the golden-orange pigments responsible for the characteristic color and briskness of black tea, are a class of polyphenolic compounds with a unique benzotropolone core. Formed during the enzymatic oxidation of catechins in the tea fermentation process, these molecules have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of the four major theaflavin (B1682790) isomers: theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TF3). Detailed experimental protocols for their extraction, purification, and characterization are presented, alongside a comparative analysis of various isolation techniques. Furthermore, this guide elucidates the key signaling pathways modulated by theaflavins, offering valuable insights for researchers in drug discovery and development.

Discovery and Historical Context

The discovery of theaflavins is credited to the pioneering work of Dr. E. A. H. Roberts in the mid-20th century.[1] His research, deeply rooted in understanding the chemistry of tea fermentation, led to the identification of these orange-yellow substances, which he named "theaflavins."[1] Roberts established that theaflavins are not present in fresh tea leaves but are formed through the oxidative condensation of specific catechins, the primary polyphenols in green tea.[1] This foundational work laid the groundwork for decades of subsequent research into the chemistry, biosynthesis, and physiological effects of these important tea constituents.

The formation of the four primary theaflavin isomers is a direct result of the co-oxidation of pairs of catechins, catalyzed by polyphenol oxidase and peroxidase enzymes during the fermentation of tea leaves. The specific precursors for each isomer are as follows:

-

Theaflavin (TF1): Formed from the oxidation of (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) (EGC).[2]

-

Theaflavin-3-gallate (TF2A): Formed from the oxidation of (-)-epicatechin gallate (ECG) and (-)-epigallocatechin (EGC).

-

Theaflavin-3'-gallate (TF2B): Formed from the oxidation of (-)-epicatechin (EC) and (-)-epigallocatechin gallate (EGCG).

-

Theaflavin-3,3'-digallate (TF3): Formed from the oxidation of (-)-epicatechin gallate (ECG) and (-)-epigallocatechin gallate (EGCG).

Experimental Protocols for Isolation and Purification

The isolation of pure theaflavin isomers from black tea is a multi-step process involving initial extraction followed by various chromatographic purification techniques.

Initial Extraction of Crude Theaflavins

The initial step involves the extraction of a crude theaflavin mixture from black tea leaves. Solvent extraction is the most common method.

Protocol: Modified Roberts and Myers Method [3]

-

Materials:

-

Black tea leaves (100 g)

-

Deionized water (2.5 L)

-

Concentrated sulfuric acid

-

Chloroform

-

Light petroleum ether

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Add 100 g of black tea to 2.5 L of water and boil for 5 minutes.

-

Filter the mixture to remove the tea leaves.

-

Cool the filtrate to below 30°C and add 20 ml of concentrated sulfuric acid to precipitate the theaflavins.

-

Allow the mixture to stand in a cool, dark place overnight.

-

Centrifuge the mixture at 500 x g for 10 minutes to pellet the precipitate.

-

Reconstitute the dry extract in 10 ml of acetone and precipitate with 80 ml of chloroform.

-

Collect the precipitate by centrifugation at 6500 x g for 5 minutes.

-

Wash the precipitate with light petroleum ether and centrifuge at 500 x g for 10 minutes.

-

Dry the resulting crude theaflavin precipitate at 37°C.

-

Purification of Theaflavin Isomers

Several chromatographic techniques can be employed to separate the individual theaflavin isomers from the crude extract.

A multi-step column chromatography approach using different stationary phases can achieve high purity of the individual isomers.[4][5]

Protocol: Multi-column Chromatography [4][5]

-

Decolorization (MCI Reverse-Phase Chromatography):

-

Column: MCI reverse-phase column.

-

Sample: Crude theaflavin extract dissolved in an appropriate solvent.

-

Elution: Elute with a suitable solvent system to remove chlorophyll (B73375) and other pigments. Collect the theaflavin-containing fraction.

-

-

Silica (B1680970) Gel Chromatography:

-

Column: Silica gel column.

-

Sample: Theaflavin fraction from the MCI column.

-

Elution: Use an ethyl acetate-acetic acid solution for elution to separate the theaflavins from other impurities.

-

-

Fine Purification (C18 Reverse-Phase Chromatography):

-

Column: C18 reverse-phase column.

-

Sample: Theaflavin fraction from the silica gel column, dissolved in 30% methanol (B129727) with 0.1% acetic acid.

-

Gradient Elution:

-

Wash with 30% methanol containing 0.1% acetic acid to remove remaining impurities.

-

Elute the theaflavin isomers with 50% methanol containing 0.1% acetic acid.

-

-

Fraction Collection: Collect the eluate containing the purified theaflavins and concentrate to dryness.

-

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[6][7]

Protocol: HSCCC Separation of Theaflavins [6]

-

Instrumentation: High-Speed Countercurrent Chromatograph.

-

Two-Phase Solvent System: Hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v).

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Use the lower aqueous phase as the mobile phase.

-

Set the flow rate to 2 ml/min and the rotational speed to 700 rpm.

-

Inject the crude theaflavin sample.

-

Monitor the effluent and collect the fractions corresponding to the individual theaflavin isomers.

-

For high-purity isolation, preparative HPLC is a powerful technique.

Protocol: Preparative HPLC for Theaflavin Isomers

-

Instrumentation: Preparative HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile. The specific gradient will need to be optimized based on the column and system used.

-

Detection: Monitor the elution at 280 nm.

-

Fraction Collection: Collect the peaks corresponding to each theaflavin isomer.

Data Presentation: Comparative Analysis of Isolation Methods

The choice of isolation method depends on the desired purity, yield, and scale of the separation.

| Method | Advantages | Disadvantages | Typical Purity | Reference |

| Solvent Extraction | Simple, inexpensive, suitable for large scale initial extraction. | Low purity, co-extraction of other compounds. | Low | [3] |

| Column Chromatography (Silica/C18) | Good separation, can achieve high purity. | Time-consuming, potential for irreversible adsorption. | >95% | [4][5] |

| High-Speed Countercurrent Chromatography (HSCCC) | No solid support (no irreversible adsorption), good for preparative scale, faster than traditional column chromatography. | Requires specialized equipment, separation of monogallates can be challenging. | >96% | [6][8] |

| Preparative HPLC | High resolution and purity. | Expensive, limited sample loading capacity. | >98% | [8] |

Note: Purity and yield are highly dependent on the starting material and specific experimental conditions.

Structural Elucidation Data

The identification of isolated theaflavin isomers is confirmed using spectroscopic methods.

| Isomer | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) | ESI-MS [M-H]⁻ (m/z) |

| Theaflavin (TF1) | C₂₉H₂₄O₁₂ | 564.50 | Aromatic and benzotropolone protons | Benzotropolone carbonyls, flavan-3-ol (B1228485) carbons | 563 |

| Theaflavin-3-gallate (TF2A) | C₃₆H₂₈O₁₆ | 716.60 | Signals for one galloyl moiety | Additional signals for galloyl ester | 715 |

| Theaflavin-3'-gallate (TF2B) | C₃₆H₂₈O₁₆ | 716.60 | Signals for one galloyl moiety | Additional signals for galloyl ester | 715 |

| Theaflavin-3,3'-digallate (TF3) | C₄₃H₃₂O₂₀ | 868.71 | Signals for two galloyl moieties | Additional signals for two galloyl esters | 867 |

Note: Specific chemical shifts will vary depending on the solvent and instrument used. This table provides a general guide.

Signaling Pathways and Biological Activities

Theaflavins exert their biological effects by modulating various intracellular signaling pathways.

Anti-Cancer Signaling Pathways

Theaflavins have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines through the modulation of key signaling cascades.[9][10]

-

PI3K/Akt/mTOR Pathway: Theaflavins can suppress the phosphorylation of Akt and mTOR, leading to the inhibition of cell survival and proliferation signals.[9][10]

-

MAPK Pathway: Theaflavins can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.[11]

-

Apoptosis Regulation: Theaflavins can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[9] This leads to the activation of caspases (caspase-3, -7, -8, and -9) and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[9]

-

p53 Tumor Suppressor: Theaflavin treatment has been associated with an increased expression of the tumor suppressor p53.[9]

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a key factor in the development of many diseases. Theaflavins exhibit potent anti-inflammatory effects by targeting key inflammatory signaling pathways.[12][13]

-

NF-κB Pathway: Theaflavins can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[12] This is achieved, in part, by inhibiting the activation of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[13]

-

MAPK Pathway: Theaflavins can also block the MAPK signaling pathway, which is involved in the production of pro-inflammatory mediators.[12]

-

Downstream Effects: By inhibiting these pathways, theaflavins reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[12][14]

Conclusion

The discovery of theaflavins by E. A. H. Roberts opened a new chapter in tea chemistry and its relationship with human health. The development of sophisticated isolation and purification techniques, such as column chromatography, HSCCC, and preparative HPLC, has enabled researchers to obtain highly pure theaflavin isomers for detailed biological investigation. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways involved in cancer and inflammation, underscores their potential as lead compounds for the development of novel therapeutics. This guide provides a comprehensive resource for scientists working on the isolation, characterization, and application of these promising natural products.

References

- 1. Theaflavins detection,请登录后台后到SEO选项里设置网页标题 [webiolotech.com]

- 2. mdpi.com [mdpi.com]

- 3. An in vitro study of theaflavins extracted from black tea to neutralize bovine rotavirus and bovine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106432167A - Method for extracting theaflavin from black tea - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theaflavin Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theaflavin, a black tea extract, is a novel anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Theaflavin-3-Gallate: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in the fermentation of tea leaves, and are responsible for the characteristic color and taste of black tea. Among these, theaflavin-3-gallate (B192532) (TF3G) and its closely related derivative, theaflavin-3,3'-digallate (B1259011) (TFDG), have emerged as molecules of significant interest due to their broad spectrum of biological activities.[1][2] This document provides a comprehensive technical overview of the known and potential therapeutic targets of these compounds, with a focus on their applications in oncology, inflammatory diseases, and virology. We synthesize findings from numerous in vitro and in vivo studies to present a detailed guide on their mechanisms of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams to aid in future research and drug development endeavors.

Introduction to Theaflavins

The primary theaflavins found in black tea include theaflavin (B1682790) (TF1), theaflavin-3-gallate (TF2a), theaflavin-3'-gallate (TF2b), and theaflavin-3,3'-digallate (TFDG, also commonly abbreviated as TF3).[3][4][5] These compounds are characterized by a unique benzotropolone skeleton.[3] While this guide focuses on theaflavin-3-gallate, much of the existing research has investigated theaflavin-3,3'-digallate (TFDG/TF3), which often exhibits the most potent biological activity among theaflavins due to the presence of two gallic acid moieties.[6][7] Therefore, data for TFDG/TF3 is extensively included and is clearly identified. The therapeutic potential of these molecules is vast, however, their clinical application is challenged by low systemic bioavailability, making the study of their metabolism and gut microbiota interactions critical.[2][8][9][10][11]

Pharmacokinetics and the Role of Gut Microbiota

Theaflavins exhibit poor absorption in the small intestine, leading to low plasma concentrations.[8][10][11] A significant portion of ingested theaflavins reaches the large intestine, where they are extensively metabolized by the gut microbiota.[9][12][13] Microbial metabolism involves processes like degalloylation, converting TFDG to monogallates and free theaflavin, followed by further degradation into smaller phenolic compounds such as valerolactones and phenylpropionic acids.[12][13] These metabolites may be more readily absorbed and contribute significantly to the overall health effects attributed to black tea consumption.[9] Furthermore, theaflavins themselves modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria like Bacteroides and Bifidobacterium while inhibiting potentially harmful ones like Prevotella and Fusobacterium.[14][15]

Therapeutic Targets in Oncology